molecular formula C13H13NO2 B2435052 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione CAS No. 52140-59-7

1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Cat. No.: B2435052
CAS No.: 52140-59-7
M. Wt: 215.252
InChI Key: GOXZXAUUGKHBRE-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro carbon

Preparation Methods

The synthesis of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of cyclohexanone with isatin in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the desired functional groups.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

    Industrial Production Methods: Industrial production may involve continuous flow synthesis techniques to enhance yield and purity.

Chemical Reactions Analysis

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different substituents on the indole ring.

    Major Products: The major products formed from these reactions include various substituted indoles and spirocyclic derivatives.

Scientific Research Applications

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione can be compared with other spirocyclic compounds:

Properties

IUPAC Name

spiro[1H-indole-3,4'-cyclohexane]-1',2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14-12(13)16/h1-4H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXZXAUUGKHBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52140-59-7
Record name 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
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